molecular formula C16H15ClN2O2S B239946 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B239946
M. Wt: 334.8 g/mol
InChI Key: GCSCFZPXLWCVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of cyclopenta[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of CCT251545 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in the development of cancer. By inhibiting BRD4, CCT251545 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CCT251545 has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CCT251545 in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting BRD4 without affecting other proteins. However, one limitation of using CCT251545 is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of CCT251545. Another area of research is the investigation of the potential use of CCT251545 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the long-term effects of CCT251545 on the human body.
In conclusion, CCT251545 is a chemical compound that has shown promise as a potential therapeutic agent for cancer and inflammation. Its mechanism of action involves the inhibition of BRD4, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on CCT251545 that could lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of CCT251545 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield CCT251545. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

CCT251545 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and pancreatic cancer. CCT251545 has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H15ClN2O2S/c17-10-6-4-9(5-7-10)8-13(20)19-16-14(15(18)21)11-2-1-3-12(11)22-16/h4-7H,1-3,8H2,(H2,18,21)(H,19,20)

InChI Key

GCSCFZPXLWCVML-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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